molecular formula C13H17NO3 B1170130 GLAUCONITE CAS No. 1317-57-3

GLAUCONITE

Cat. No.: B1170130
CAS No.: 1317-57-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glauconite is a natural iron-potassium phyllosilicate mineral with the general formula (K, Na)(Fe³⁺, Al, Mg)₂(Si, Al)₄O₁₀(OH)₂. It is recognized in research for its layered structure, cation exchange capacity, and content of essential plant nutrients, making it a valuable subject of study in sustainable agriculture and environmental science. In agricultural research, this compound serves as a promising slow-release potassium fertilizer and soil amendment. Field experiments demonstrate its efficacy in improving saline soil properties by reducing electrical conductivity and bulk density while increasing organic matter and nutrient availability . Studies show that this compound applications can significantly enhance crop yields; for instance, in sugar beet, it increased root yield by up to 94.84% and sucrose content by 20.5% compared to controls . Its mechanism of action involves the gradual release of potassium, iron, and critical micronutrients like zinc and copper, thereby improving long-term soil fertility and structure without the rapid leaching associated with conventional fertilizers . The mineral can be used in its raw powder form or enhanced through various extraction methods, with acid extraction studies confirming the effective release of its elemental components . Beyond agriculture, this compound is investigated for its potential in environmental remediation and advanced material science. Its inherent properties are being explored for the removal of heavy metals from contaminated environments . Furthermore, modified and exfoliated this compound nanosheets are being studied as potential carriers for controlled drug delivery, showcasing its versatility and utility in nanochemistry and biomedical research . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

1317-57-3

Molecular Formula

C13H17NO3

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

1.1 Potassium Fertilizer

Glauconite is recognized for its slow-release potassium content, making it an effective alternative to conventional potassium fertilizers. Studies have demonstrated that this compound can significantly enhance soil potassium levels and improve crop yields. For instance:

  • Field Experiments : Research conducted by Hamed and Abdelhafez (2020) showed that this compound application in sandy soils led to significant increases in available potassium and improved wheat growth. The study utilized different this compound rates (0, 3, 6, and 9 g kg1^{-1}) over incubation periods of up to 120 days, revealing a positive correlation between this compound application and potassium availability in the soil .
  • Crop Yield Improvements : Historical data indicates that glauconitic sand has been used effectively in various crops, including rice and wheat, resulting in yield increases of up to 16% when combined with standard fertilization practices .

1.2 Soil Amendment

This compound not only serves as a potassium source but also improves soil structure and nutrient retention capacity. Its porous nature enhances water retention in sandy soils, which can be particularly beneficial in arid regions .

Geological Applications

2.1 Geological Indicators

This compound formation is often associated with marine environments and can serve as an indicator of sedimentary processes. The mineral's presence can inform geologists about past environmental conditions, such as water depth and sedimentation rates. Recent studies have shown that this compound formation contributes significantly to the sequestration of elements like potassium and magnesium in shallow marine settings .

2.2 Carbon Dioxide Sequestration

In the context of climate change mitigation, this compound has been investigated for its role in carbon dioxide sequestration. Research indicates that this compound clasts can adhere to hydrocarbons during CO2 injection processes, potentially enhancing reservoir integrity and reducing risks associated with CO2 storage . This adherence may mitigate swelling or disintegration of this compound under certain conditions, thus maintaining reservoir permeability during CO2 injection cycles.

Case Studies

StudyApplicationFindings
Hamed & Abdelhafez (2020)Agricultural FertilizerIncreased potassium availability and improved wheat growth with this compound application .
Heckman & Tedrow (2004)Crop YieldReported a 16% increase in potato yields with glauconitic treatments .
Greensand Phase 2 ProjectCO2 SequestrationDemonstrated the protective role of this compound clasts against potential reservoir clogging during CO2 injection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glauconite vs. Celadonite

Property This compound Celadonite
Chemical Formula (K, Ca, Na)₁₋₂(Fe³⁺, Al, Mg)₂(Si, Al)₄O₁₀(OH)₂ (K, Ca, Na)₁₋₂(Fe³⁺, Mg, Al)₂(Si, Al)₄O₁₀(OH)₂
Fe₂O₃ Content 15–25% 20–30%
Formation Environment Marine, reducing conditions Vesicular basalts, hydrothermal veins
Crystal Structure Disordered (mixed-layer illite-smectite) Ordered (R1 illite-smectite)
Applications Fertilizer (slow-release K⁺), geochronology Pigments, ceramics
  • Key Differences :
    • Celadonite has higher Fe³⁺ and ordered layering, while this compound is more Al-rich and disordered .
    • This compound forms in marine sediments, whereas celadonite originates in volcanic or hydrothermal systems .

This compound vs. Chamosite

Property This compound Chamosite
Chemical Formula (K, Fe³⁺, Al-rich phyllosilicate) (Fe²⁺, Mg, Al)₆(Si, Al)₄O₁₀(OH)₈
Iron Oxidation State Fe³⁺ dominant Fe²⁺ dominant
Environment Shallow marine, reducing Non-marine, ironstone deposits
Thermal Stability Stable up to 300°C Decomposes at lower temperatures
  • Key Differences :
    • Chamosite is a chlorite-group mineral with Fe²⁺, contrasting with this compound’s Fe³⁺-rich structure .
    • Chamosite forms in freshwater or lacustrine ironstones, unlike this compound’s marine association .

This compound vs. Smectite

Property This compound Smectite
Layer Charge High (0.6–0.9 per formula unit) Low (0.2–0.6 per formula unit)
Expandability Non-expandable (illitic layers) Expandable (montmorillonite layers)
K₂O Content 4–9% <1%
Formation Pathway Maturation from Fe-smectite Direct precipitation from solution
  • Key Differences :
    • This compound evolves from Fe-smectite via potassium incorporation (verdissement theory), whereas smectite remains expandable and low-K .
    • Smectite is used in industrial adsorbents, while this compound serves as a slow-release fertilizer .

Geochronology

  • This compound’s Rb-Sr and ⁴⁰Ar/³⁹Ar dating methods provide reliable sedimentary age estimates if diagenetic temperatures remain below 65°C .
  • High atmospheric CO₂ during the Cretaceous accelerated glauconitization to <1 Ma, enabling high-resolution stratigraphy .

Agricultural Use

  • This compound releases K⁺, Mg²⁺, and Fe³⁺ over 120 days, improving soil pH (acidic → neutral) and crop yield by 15–20% .
  • Comparative studies show celadonite lacks sufficient K⁺ for fertilization, while smectite’s low K⁺ limits agronomic utility .

Environmental Remediation

  • This compound’s ion-exchange capacity (20–50 meq/100g) outperforms smectite (80–150 meq/100g) in selective heavy-metal adsorption but offers slower, sustained nutrient release .

Preparation Methods

Alkaline Solution Treatment for this compound Modification

A foundational patent (US1757373A) details methods to enhance this compound’s adsorptive properties using alkaline solutions:

Reagents and Conditions

Alkali TypeConcentrationTemperatureEffect on this compound
NaOH (Caustic Soda)0.1–2.0 M20–50°CRapid odor removal; high disintegration risk
Na₂CO₃ (Soda Ash)0.5–3.0 M30–60°CModerate reactivity; preserves structure
Na₂SiO₃ (Waterglass)1.0–4.0 M25–40°CEnhances silica content; stabilizes layers

Mechanism : Alkalis dissolve surface impurities while promoting ion exchange (K⁺ → Na⁺) and silica reprecipitation. High pH (>10) risks structural collapse, necessitating precise concentration control.

Low-Temperature Precipitation under Reducing Conditions

Harder’s pioneering work demonstrated this compound synthesis at 20°C using Fe-hydroxide precursors:

Optimal Synthesis Parameters

  • Fe Concentration : 1 ppm (higher concentrations favor chamosite).

  • Si:Fe Ratio : 10:1 to 6:1.

  • Reductant : 1000 ppm sodium dithionite (Na₂S₂O₄) maintains Eh ≈ -150 mV.

  • pH : 8.5 ± 0.3, buffered with NaHCO₃/Na₂CO₃.

Procedure :

  • Prepare solution with 1 ppm Fe³⁺, 0.15 ppm Al³⁺, 13 ppm SiO₂, 1000 ppm KCl.

  • Add dithionite under N₂ atmosphere to establish reducing conditions.

  • Age precipitate for 3–10 days; XRD confirms this compound after 7 days.

Key Finding : K⁺ >300 ppm is critical for interlayer fixation, with lower concentrations yielding illite or smectite.

Hydrothermal and Sol-Gel Approaches

Advanced methods combine sol-gel chemistry with mild hydrothermal treatment:

Typical Protocol :

  • Mix Fe(NO₃)₃·9H₂O, AlCl₃·6H₂O, and tetraethyl orthosilicate (TEOS) in ethanol-water.

  • Adjust K⁺ concentration using KCl; pH ≈ 8.5 with NH₄OH.

  • Hydrothermal treatment at 80–120°C for 24–72 hours.

Characterization Data :

ParameterValueMethod
d(001) Spacing10.2–10.5 ÅXRD
Fe²⁺/ΣFe0.08–0.15Mössbauer Spectroscopy
CEC20–30 meq/100gNH₄Ac exchange

Comparative Analysis of Synthesis Techniques

Efficiency and Product Quality

MethodDurationCrystallinityK⁺ Fixation Efficiency
Alkaline Leaching2–6 hrsModerate40–60%
Low-Temperature7–10 daysHigh70–85%
Hydrothermal24–72 hrsVery High80–95%

Trade-offs : While hydrothermal methods yield superior crystallinity, they require elevated temperatures (>80°C) uncommon in natural glauconitization. Low-temperature approaches better replicate diagenesis but demand prolonged aging.

Challenges and Optimization Strategies

Silica Solubility Management

This compound synthesis is highly sensitive to dissolved SiO₂:

  • <5 ppm : Amorphous Fe-oxides dominate.

  • 10–15 ppm : this compound crystallization.

  • >20 ppm : Competing silica phases (e.g., quartz) form.

Solution : Use sodium silicate buffers or silica gels to maintain optimal Si activity.

Potassium Fixation Enhancement

Strategies to improve K⁺ incorporation:

  • Ion Competition : Exclude Ca²⁺ and Na⁺ via ion-exchange resins.

  • pH Cycling : Alternating between pH 7.5 and 8.5 promotes selective K⁺ adsorption.

Scaling for Industrial Production

  • Flow Reactors : Continuous systems with Eh/pH control reduce batch variability.

  • Biogenic Approaches : Microbial Fe³⁺ reduction shows promise for eco-friendly synthesis .

Q & A

Q. What are the key mineralogical and geochemical characteristics of glauconite, and how can they be systematically identified in geological samples?

this compound is a phyllosilicate mineral often found in marine sedimentary rocks. Its identification requires a multi-method approach:

  • X-ray diffraction (XRD) to confirm its crystal structure (e.g., 10 Å basal spacing) .
  • SEM-EDS for morphological analysis and elemental composition (e.g., Fe, K, Mg content) .
  • FTIR to detect hydroxyl groups and interlayer water .
  • Brunauer–Emmett–Teller (BET) analysis to measure surface area, which averages ~19.8 m²/g in this compound . Basic field indicators include its green color and association with low-energy depositional environments (e.g., marine shelves) .

Q. How can researchers design experiments to optimize this compound’s adsorption capacity for heavy metals like iron?

Use statistical design of experiments (DoE) to evaluate variables such as adsorbent dose (0.1–1.0 g), initial concentration (10–30 mg/L), and pH.

  • Box-Behnken designs are effective for modeling nonlinear interactions .
  • Validate results with Langmuir isotherms and kinetic studies (pseudo-second-order models) to quantify adsorption efficiency (~95% for iron removal) .

Advanced Research Questions

Q. How can contradictions in environmental interpretations based on this compound-associated minerals (e.g., siderite vs. pyrite) be resolved?

Conflicting mineralogical data (e.g., siderite indicating high salinity vs. pyrite suggesting reductive marine conditions) require multi-proxy analysis :

  • Stratigraphic context : Assess vertical/lateral mineral distribution to identify post-depositional alterations .
  • Geochemical modeling : Use software like PHREEQC to simulate redox and pH conditions during mineral formation.
  • Isotopic analysis (δ³⁴S for pyrite) to trace sulfate reduction processes .

Q. What methodologies are suitable for synthesizing and characterizing this compound-based nanocomposites for agricultural applications?

  • Synthesis : Combine this compound with carbamide via solution-gel methods to enhance intercalation of ammonium ions .
  • Characterization :
  • TEM to confirm nanocomposite structure.
  • TG-DSC to assess thermal stability (e.g., decomposition thresholds).
  • Soil leaching experiments to evaluate nutrient release kinetics .
    Field trials should measure crop yield and soil fertility metrics (e.g., N-P-K levels) over defined time frames (PICOT framework: Population=Crops; Intervention=Nanocomposite; Comparison=Traditional fertilizers; Outcome=Yield improvement; Time=1–2 growing seasons) .

Q. How can researchers address discrepancies in this compound’s reported surface area and adsorption efficiency across studies?

  • Standardize pretreatment protocols : this compound’s surface area varies with grinding (particle size <50 µm recommended) and acid-washing (e.g., 1M HCl to remove carbonates) .
  • Meta-analysis : Use tools like Web of Science to aggregate data and identify outliers via regression models .
  • Replicate experiments under controlled conditions (e.g., pH 6–7, room temperature) to isolate confounding variables .

Methodological Frameworks

Q. How can the PICOT framework be applied to structure a study on this compound’s role in mitigating soil degradation?

  • Population : Degraded agricultural soils.
  • Intervention : Application of this compound amendments.
  • Comparison : Untreated soils or synthetic fertilizers.
  • Outcome : Improvement in soil organic matter (%) and water retention capacity.
  • Time : 12–24 months . This framework ensures alignment with measurable objectives and ethical considerations (e.g., avoiding over-extraction of this compound deposits) .

Q. What criteria (e.g., FINER) should guide the formulation of research questions on this compound’s paleoenvironmental significance?

  • Feasible : Access to well-preserved sedimentary cores with this compound layers.
  • Interesting : Links to global climate events (e.g., sea-level changes).
  • Novel : Use of emerging techniques like µ-XRF for high-resolution elemental mapping.
  • Ethical : Compliance with geological sampling regulations.
  • Relevant : Contributions to stratigraphic correlation or paleoceanographic models .

Data Analysis and Validation

Q. How can researchers validate lithological interpretations of this compound-bearing reservoirs using geophysical logs?

  • Cross-plot density-neutron logs to distinguish this compound-rich zones (density ~2.4–2.8 g/cm³; neutron porosity ~15–25%) from shale .
  • Gamma-ray cut-off thresholds (e.g., 98 gAPI) to separate reservoir/non-reservoir rocks .
  • RCAL (routine core analysis) to calibrate log-derived porosity/permeability values .

Q. What statistical methods are recommended for analyzing this compound’s variability in adsorption experiments?

  • ANOVA to test the significance of factors like adsorbent dose or pH.
  • Response Surface Methodology (RSM) to optimize adsorption conditions .
  • Principal Component Analysis (PCA) to reduce dimensionality in multi-element datasets (e.g., Fe, Al, Si concentrations) .

Tables for Quick Reference

Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationExample Output
XRDCrystal structure confirmation10 Å basal spacing
SEM-EDSMorphology and elemental compositionFe-rich pellets (5–10 µm diameter)
BET AnalysisSurface area measurement19.8 m²/g (this compound) vs. 5.4 m²/g (kaolin)
TG-DSCThermal stability assessmentWeight loss at 300°C (dehydroxylation)

Table 2. Optimization Parameters for Iron Adsorption

VariableRange TestedOptimal Value
Adsorbent Dose0.1–1.0 g0.55 g
Initial Fe Conc.10–30 mg/L20 mg/L
Contact Time10–120 minutes60 minutes
pH4–86.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.